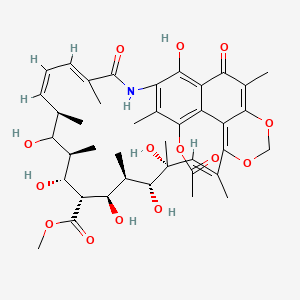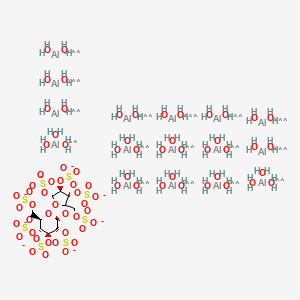![molecular formula C16H10FN3 B611109 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole CAS No. 1415379-56-4](/img/structure/B611109.png)
7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole
Descripción general
Descripción
Flortaucipir, también conocido como 18F-AV-1451 o 18F-T807, es un agente de diagnóstico radiactivo utilizado en la imagenología por tomografía por emisión de positrones (PET) para detectar agregados de proteína tau en el cerebro. Las proteínas tau están asociadas con enfermedades neurodegenerativas, particularmente la enfermedad de Alzheimer. Flortaucipir se une a estos agregados de tau, lo que permite la visualización de la patología tau en pacientes con deterioro cognitivo .
Aplicaciones Científicas De Investigación
Flortaucipir tiene varias aplicaciones de investigación científica, particularmente en el campo de las enfermedades neurodegenerativas:
Mecanismo De Acción
Flortaucipir ejerce sus efectos uniéndose a proteínas tau agregadas en el cerebro. Después de la inyección intravenosa, flortaucipir atraviesa la barrera hematoencefálica y se une selectivamente a agregados de proteína tau, formando ovillos neurofibrilares. Estos ovillos son un sello distintivo de la enfermedad de Alzheimer y están asociados con la neurodegeneración y el deterioro cognitivo . La unión de flortaucipir a los agregados de tau permite su visualización mediante la imagenología por PET, ayudando en el diagnóstico y el estudio de la enfermedad de Alzheimer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Flortaucipir se sintetiza mediante una reacción de sustitución nucleofílica. El proceso implica el ataque nucleofílico de 18F-fluoruro sobre un precursor nitro N-protegido. Esta reacción es seguida por purificación utilizando cromatografía líquida de alto rendimiento (HPLC) semi-preparativa y posterior reformulación y filtración estéril .
Métodos de producción industrial
La producción industrial de flortaucipir involucra métodos automatizados para asegurar un alto rendimiento y el cumplimiento de las normas de Buenas Prácticas de Manufactura (GMP). Este proceso es esencial para satisfacer la creciente demanda clínica de flortaucipir como agente de diagnóstico .
Análisis De Reacciones Químicas
Tipos de reacciones
Flortaucipir principalmente experimenta reacciones de sustitución nucleofílica durante su síntesis. Típicamente no experimenta reacciones de oxidación, reducción o sustitución en condiciones fisiológicas normales.
Reactivos y condiciones comunes
La síntesis de flortaucipir implica el uso de 18F-fluoruro como nucleófilo y un precursor nitro N-protegido como sustrato. La reacción se lleva a cabo bajo condiciones controladas para garantizar la incorporación eficiente del isótopo de flúor radiactivo .
Principales productos formados
El principal producto formado a partir de la síntesis de flortaucipir es el compuesto radiactivo final, que luego se purifica y formula para su uso en la imagenología por PET .
Comparación Con Compuestos Similares
Flortaucipir se compara con otros trazadores de tau PET como [18F]-MK-6240 y [18F]-PI-2620. Estos compuestos también se unen a agregados de proteína tau y se utilizan en la imagenología por PET para estudiar la patología tau. flortaucipir ha demostrado tener una fuerte afinidad por los agregados de tau en la enfermedad de Alzheimer, pero una afinidad relativamente baja por los agregados de tau en las tauopatías no-Alzheimer . Esta especificidad convierte a flortaucipir en una herramienta valiosa para diagnosticar y estudiar la enfermedad de Alzheimer.
Lista de compuestos similares
- [18F]-MK-6240
- [18F]-PI-2620
- Florbetapir (utilizado para la imagenología de amiloide)
Las propiedades de unión únicas de flortaucipir y su papel en la visualización de la patología tau lo convierten en un compuesto crucial en el campo de la investigación y el diagnóstico de enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAAWDSFUCLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027894 | |
| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415379-56-4 | |
| Record name | T-807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flortaucipir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15033 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1415379-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORTAUCIPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?
A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:
- Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].
- Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].
- Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].
Q2: What makes [18F]T807 a promising radiopharmaceutical for imaging tau pathology?
A2: [18F]T807 exhibits several favorable characteristics as a tau imaging agent:
- High binding affinity: [18F]T807 demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].
- Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].
- Suitable pharmacokinetic profile: [18F]T807 displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].
Q3: How does the one-step synthesis described in the research impact the production of [18F]T807?
A3: The development of a simplified one-step synthesis for [18F]T807 offers significant advantages over previous multi-step approaches:
- Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.
- Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].
- Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]T807 more widely available for research and clinical use [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














